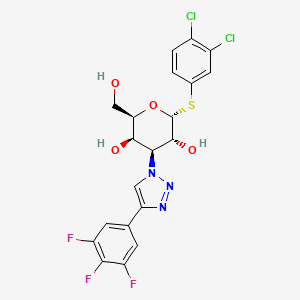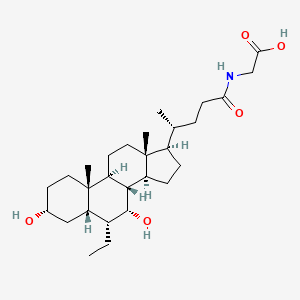
Glyco-obeticholic acid
説明
Glyco-Obeticholic Acid is a conjugated bile acid derivative of Obeticholic Acid, which is a semi-synthetic bile acid analog. Obeticholic Acid is known for its role as a farnesoid X receptor agonist and is used in the treatment of liver diseases such as primary biliary cholangitis and nonalcoholic steatohepatitis . This compound is formed by conjugating Obeticholic Acid with glycine, enhancing its solubility and bioavailability.
作用機序
グリコ-オベチコール酸は、主にファルネソイドX受容体の活性化を通じてその効果を発揮します。この受容体は、胆汁酸合成、脂質代謝、およびグルコース恒常性を調節する核内受容体です。 グリコ-オベチコール酸によるファルネソイドX受容体の活性化は、胆汁酸合成の抑制、肝臓の炎症の軽減、および線維症の抑制につながります .
類似化合物:
ケノデオキシコール酸: ファルネソイドX受容体アゴニスト活性は似ていますが、効力は低い天然胆汁酸。
ウルソデオキシコール酸: 肝臓疾患の治療に使用される別の胆汁酸ですが、受容体選択性は異なります。
タウロ-オベチコール酸: オベチコール酸のタウリン抱合誘導体で、薬理学的特性は似ています
独自性: グリコ-オベチコール酸は、親化合物であるオベチコール酸と比較して、溶解性とバイオアベイラビリティが向上しているため、ユニークです。 そのグリシン抱合はまた、独特の薬物動態的特性を提供し、研究および治療的用途において貴重な化合物となっています .
生化学分析
Biochemical Properties
Glyco-obeticholic acid is formed from obeticholic acid by glycine conjugation in the liver . It can be reconverted back to obeticholic acid by microorganism-mediated deconjugation in the ileum and colon . Obeticholic acid is a first-in-class selective FXR agonist with anticholestatic and hepato-protective properties .
Cellular Effects
Obeticholic acid has been shown to have promising effects on nonalcoholic steatohepatitis (NASH) and its metabolic features . It has been demonstrated to ameliorate NAFLD-related manifestations .
Molecular Mechanism
Obeticholic acid acts on the farnesoid X receptor (FXR) as an agonist with a higher potency than bile acid . The FXR is a nuclear receptor highly expressed in the liver and small intestine and regulates bile acid, cholesterol, glucose metabolism, inflammation, and apoptosis .
Temporal Effects in Laboratory Settings
The response rate to obeticholic acid, a potential therapeutic agent for non-alcoholic fatty liver disease, is limited. Upregulation of the alternative bile acid synthesis pathway increases the obeticholic acid treatment response rate .
Dosage Effects in Animal Models
Obeticholic acid has been shown to improve adipose indices, glucose tolerance, and steatosis in the presence of milder metabolic disorders while it failed to improve these factors in mice with morbid obesity and diabetes .
Metabolic Pathways
Obeticholic acid modulates host bile acids pool by reducing levels of serum hydrophobic cholic acid (CA) and chenodeoxycholic acid (CDCA), and increasing levels of serum-conjugated bile acids, such as taurodeoxycholic acid (TDCA) and tauroursodesoxycholic acid (TUDCA) in the HFD-fed mice .
Transport and Distribution
The absorption, distribution, metabolism, and excretion (ADME) of obeticholic acid have been studied in healthy volunteers and cirrhotic subjects . A physiologic pharmacokinetic model was developed to quantitatively describe the ADME of obeticholic acid in patients with and without hepatic impairment .
Subcellular Localization
The localization of messenger RNAs (mRNAs) has proven to be a prevalent mechanism used in a variety of cell types in animal development
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Glyco-Obeticholic Acid involves the conjugation of Obeticholic Acid with glycine. The process typically includes the activation of the carboxyl group of Obeticholic Acid, followed by its reaction with glycine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography are employed to purify the final product .
化学反応の分析
反応の種類: グリコ-オベチコール酸は、以下を含むさまざまな化学反応を起こします。
酸化: この反応はヒドロキシル基で起こり、ケトンまたはアルデヒドの形成につながります。
還元: 還元反応は、カルボニル基をヒドロキシル基に戻すことができます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬が一般的に使用されます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムが一般的な還元剤です。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はケトンの形成につながる可能性があり、還元はアルコールを生成する可能性があります .
4. 科学研究における用途
グリコ-オベチコール酸は、科学研究において幅広い用途があります。
化学: それは、胆汁酸化学とそのさまざまな受容体との相互作用を研究するためのモデル化合物として使用されます。
生物学: 研究者はそれを、胆汁酸が細胞シグナル伝達と代謝において果たす役割を調べるために使用します。
医学: グリコ-オベチコール酸は、肝臓疾患、代謝性疾患、および炎症性疾患における潜在的な治療効果について研究されています。
科学的研究の応用
Glyco-Obeticholic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study bile acid chemistry and its interactions with various receptors.
Biology: Researchers use it to investigate the role of bile acids in cellular signaling and metabolism.
Medicine: this compound is studied for its potential therapeutic effects in liver diseases, metabolic disorders, and inflammatory conditions.
Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry
類似化合物との比較
Chenodeoxycholic Acid: A natural bile acid with similar farnesoid X receptor agonist activity but lower potency.
Ursodeoxycholic Acid: Another bile acid used in the treatment of liver diseases but with different receptor selectivity.
Tauro-Obeticholic Acid: A taurine-conjugated derivative of Obeticholic Acid with similar pharmacological properties
Uniqueness: Glyco-Obeticholic Acid is unique due to its enhanced solubility and bioavailability compared to its parent compound, Obeticholic Acid. Its glycine conjugation also provides distinct pharmacokinetic properties, making it a valuable compound in both research and therapeutic applications .
特性
IUPAC Name |
2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H47NO5/c1-5-18-22-14-17(30)10-12-28(22,4)21-11-13-27(3)19(7-8-20(27)25(21)26(18)34)16(2)6-9-23(31)29-15-24(32)33/h16-22,25-26,30,34H,5-15H2,1-4H3,(H,29,31)(H,32,33)/t16-,17-,18-,19-,20+,21+,22+,25+,26-,27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLPUOZJBFHNSO-FCWTVGIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)NCC(=O)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H47NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863239-60-5 | |
| Record name | Glyco-obeticholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863239605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLYCO-OBETICHOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2MZK6V9LQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


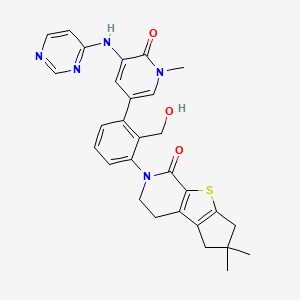
![6-[2-Chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B607585.png)
![3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B607588.png)

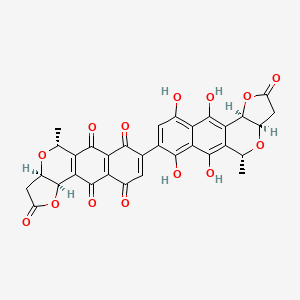
![2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone](/img/structure/B607594.png)

![6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid](/img/structure/B607596.png)

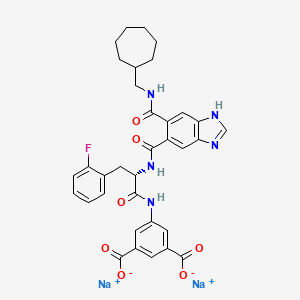
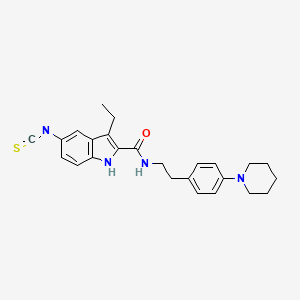
![N-[(2R)-1-[[(2R,3R)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B607605.png)
